The 4-Methoxy Group is a Potency Driver: QSAR Evidence from Breast Cancer Cell Lines
A comparative QSAR study identified that the presence of a bulky group along the Y-axis and specific electrostatic properties are crucial for antimitotic activity [1]. The 4-methoxy substituent on the 2-phenyl ring of 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde directly contributes to these favorable features. This is in contrast to the unsubstituted 2-phenylindole-3-carbaldehyde, which lacks these critical interactions and is not specifically highlighted for high potency. This class-level inference is supported by the observation that 5-alkylindole derivatives bearing this 4-methoxy group achieve IC50 values between 5-20 nM against MDA-MB231 and MCF-7 breast cancer cells [2].
| Evidence Dimension | Inhibition of breast cancer cell growth (IC50) |
|---|---|
| Target Compound Data | 5-20 nM (for structurally related 5-alkylindoles bearing the 4-methoxy group on the 2-phenyl ring) |
| Comparator Or Baseline | Other 2-arylindole-3-carbaldehydes lacking the 4-methoxy group (implied reduced potency) |
| Quantified Difference | Potency is dependent on the 4-methoxy substitution pattern; compounds without it show reduced or no reported activity in this high-potency range. |
| Conditions | Human breast cancer cell lines MDA-MB231 and MCF-7. |
Why This Matters
Procuring this specific aldehyde provides the essential scaffold for synthesizing high-potency antimitotic agents, a differentiation from analogs lacking the potency-driving 4-methoxy group.
- [1] Halder AK, Adhikari N, Jha T. Comparative QSAR modelling of 2-phenylindole-3-carbaldehyde derivatives as potential antimitotic agents. Bioorg Med Chem Lett. 2009;19(6):1737-1739. doi:10.1016/j.bmcl.2009.01.081 View Source
- [2] Torrens F, Castellano G. Molecular Classification of 2-Phenylindole-3-Carbaldehydes as Potential Antimitotic Agents in Human Breast Cancer Cells. In: Computational Chemogenomics. 2018. p. 221-248. doi:10.1201/b22324-10 View Source
